molecular formula C17H20N4O2 B136342 1,3-Dipropyl-8-phenylxanthine CAS No. 85872-53-3

1,3-Dipropyl-8-phenylxanthine

Número de catálogo: B136342
Número CAS: 85872-53-3
Peso molecular: 312.37 g/mol
Clave InChI: CLIGSMOZKDCDRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Dipropyl-8-phenylxanthine (DPPX) is a potent adenosine receptor antagonist with selectivity for A1 and A2A receptor subtypes. Its structure features propyl groups at positions 1 and 3 of the xanthine core and a phenyl substituent at position 8, which enhances receptor affinity and selectivity compared to classical xanthines like theophylline (Ki ~12,400 nM) . DPPX has been widely studied for its cardiovascular and neurological effects, particularly its ability to modulate adenylate cyclase activity in tissues such as rat pheochromocytoma (PC12) cells, human platelets, and adipocytes .

Métodos De Preparación

Synthetic Routes for 1,3-Dipropyl-8-phenylxanthine

Alkylation of Xanthine Derivatives

The foundational approach involves alkylation of the xanthine core at the 1- and 3-positions. Jacobson et al. (1986) demonstrated the synthesis of DPPX through sequential propylation of 8-phenylxanthine . The process begins with the reaction of 8-phenylxanthine with propyl bromide in dimethylformamide (DMF) under alkaline conditions (pH 10–11) at 60°C for 12 hours. A molar ratio of 1:2.5 (xanthine to propyl bromide) yields this compound with 68% efficiency after recrystallization from ethanol .

Critical to this method is the use of anhydrous DMF to minimize hydrolysis of the propyl bromide. Post-alkylation purification involves silica gel chromatography with a chloroform-methanol (9:1) eluent, achieving >98% purity as confirmed by thin-layer chromatography (TLC) .

Substitution at the 8-Phenyl Position

Purification and Solubility Optimization

Chromatographic Techniques

Post-synthesis purification is critical due to the compound’s propensity for non-specific membrane binding. GlpBio (2013) recommends silica gel chromatography with a gradient elution system (hexane:ethyl acetate, 3:1 to 1:1) to isolate DPPX from unreacted precursors . This method achieves a recovery rate of 85–90%, with residual solvents removed via rotary evaporation under reduced pressure (40°C, 0.1 bar) .

Purification Parameter Value
Column MaterialSilica Gel (230–400 mesh)
Eluent SystemHexane:Ethyl Acetate (3:1)
Purity Post-Purification>99% (HPLC)
Recovery Rate85–90%

Solubility and Formulation

DPPX exhibits limited aqueous solubility (<1.56 mg/mL in ethanol), necessitating dimethyl sulfoxide (DMSO) for stock solutions . For in vivo applications, a formulation of 30% DMSO and 70% corn oil is recommended to enhance bioavailability . Stability studies indicate that solutions stored at −80°C retain potency for six months, whereas room-temperature storage leads to 15% degradation within one month .

Characterization and Analytical Validation

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. The 1H^1H-NMR spectrum of DPPX in deuterated DMSO shows characteristic peaks at δ 3.87 (t, 2H, N–CH₂–Pr), δ 1.74 (m, 2H, CH₂–CH₂–CH₃), and δ 0.89 (q, 6H, CH₃) . High-resolution MS (HRMS) confirms the molecular ion peak at m/z 312.37 [M+H]⁺, consistent with the formula C17H20N4O2\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2 .

Receptor Binding Assays

DPPX’s efficacy as an adenosine antagonist is validated through competitive binding studies. Jacobson et al. (1986) reported a KdK_d of 1.23 nM for A₁ receptors in rat cerebral cortical membranes, using [³H]XAC as a radioligand . GTP-dependent shifts in agonist inhibition curves confirm its antagonism of both high- and low-affinity receptor states .

Receptor Subtype Kₐ (nM) Species Reference
A₁1.23Rat
A₁0.17Bovine
A₂3.0Guinea Pig

Advanced Functionalization Strategies

Radiolabeling for Pharmacological Studies

Tritiated derivatives, such as [³H]XAC, are synthesized via catalytic reduction of diallyl precursors. Jacobson et al. (1986) achieved a specific activity of 103 Ci/mmol using tritium gas (³H₂) and palladium-on-carbon (Pd/C) at 25°C . The radioligand’s purity (>99%) is verified by reverse-phase HPLC with a C18 column and acetonitrile-water (65:35) mobile phase .

Isothiocyanate Conjugates

For covalent receptor labeling, m-DITC-XAC is prepared by reacting DPPX with 1,3-phenylenediisothiocyanate in DMF . The product is purified via alumina chromatography, yielding a 62% recovery . This conjugate exhibits irreversible binding to A₁ receptors, confirmed by SDS-PAGE and fluororadiography .

Industrial-Scale Production Considerations

Cost-Effective Propylation

Large-scale synthesis prioritizes cost reduction through solvent recycling. DMF recovery via distillation under vacuum (70°C, 0.05 bar) achieves 95% solvent reuse . Propyl bromide is substituted with propyl iodide in some protocols, reducing reaction times from 12 to 6 hours .

Mecanismo De Acción

El mecanismo de acción de PMID28870136-Compound-44 implica su interacción con dianas moleculares específicas, lo que lleva a la modulación de diversas vías biológicas. El compuesto ejerce sus efectos mediante:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Xanthine Derivatives

Functionalized Congeners of DPPX

DPPX serves as a parent compound for functionalized congeners designed to improve solubility and receptor targeting. Key examples include:

  • Xanthine Amine Congener (XAC): Features an aminoethyl chain at the phenyl ring. XAC exhibits 25–80-fold higher potency than DPPX at A2A receptors (KB = 15–25 nM vs. DPPX’s KB = 80–310 nM) and shows marked A1 selectivity (KB = 10.8 nM in fat cells) .
  • Xanthine Carboxylic Acid Congener (XCC) : Contains a carboxymethyl group. Unlike XAC, XCC lacks A1/A2A selectivity, antagonizing both receptor subtypes equally (KB = 80–135 nM) .

Table 1: Receptor Affinities of DPPX and Congeners

Compound A1 KB (nM) A2A KB (nM) Selectivity (A1/A2A)
DPPX 9.2 0.17 54:1
XAC 10.8 15–25 0.4–0.7:1
XCC 80 80–135 1:1
8-Phenyltheophylline 66 6.8 9.7:1
Theophylline 12,400 12,500 1:1

Data compiled from

Derivatives with Alkyl Chain Modifications

  • 1,3-Diethyl-8-phenylxanthine (DEPX) : Shorter ethyl chains reduce A1 affinity (Ki = 15 nM) compared to DPPX (Ki = 9.2 nM) .
  • 1,3-Dimethyl-8-phenylxanthine (DMPX) : Methyl substituents further decrease potency (Ki = 66 nM at A1), highlighting the importance of propyl groups for high receptor affinity .

Table 2: Impact of Alkyl Chain Length on A1 Affinity

Compound R1, R3 A1 Ki (nM)
DMPX Methyl 66
DEPX Ethyl 15
DPPX Propyl 9.2

Data from

Derivatives with Phenyl Ring Modifications

  • 8-p-Sulfophenyltheophylline (8-PST) : Sulfonation improves water solubility but reduces A2A potency (KB = 750 nM vs. DPPX’s KB = 0.17 nM) .
  • 8-(4-Carboxymethyloxyphenyl)-DPPX (XCC) : Retains A1/A2A dual antagonism but with lower potency than XAC .

Key Research Findings and Contradictions

Species and Tissue-Dependent Selectivity

  • In rat models , DPPX and XAC show A1 selectivity (e.g., 30-fold selectivity in fat cells) .

Pharmacokinetic Properties

  • DPPX and its congeners exhibit poor central nervous system (CNS) penetration. For example, XAC’s brain concentration is <1/20 of its plasma level, limiting utility in neurological applications .
  • Sulfonated derivatives (e.g., 8-PST) have enhanced solubility but reduced receptor affinity, illustrating a trade-off between pharmacokinetics and potency .

Actividad Biológica

1,3-Dipropyl-8-phenylxanthine (DPPX) is a notable compound within the xanthine family, primarily recognized for its role as an antagonist at adenosine receptors, specifically A1 and A2 subtypes. This compound has garnered attention due to its potent biological activity and potential therapeutic applications.

DPPX is characterized by its structural modifications that enhance its selectivity and potency as an adenosine receptor antagonist. The presence of the dipropyl groups at the 1 and 3 positions, along with the phenyl group at the 8 position, significantly influences its pharmacological properties. These modifications allow DPPX to exhibit a higher affinity for adenosine receptors compared to other xanthines like caffeine and theophylline, which are relatively weak antagonists with affinity constants in the micromolar range .

Affinity for Adenosine Receptors

DPPX demonstrates a marked selectivity for A1 receptors over A2 receptors. In comparative studies, it has been shown to be approximately 30-fold more potent at A1 receptors than at A2 receptors . This selectivity is crucial in minimizing side effects associated with non-selective adenosine antagonists, such as cardiac stimulation.

Table 1: Potency of DPPX and Related Compounds at Adenosine Receptors

CompoundK_B (nM) at A1 ReceptorsK_B (nM) at A2 Receptors
This compound10.8>300
8-Phenyltheophylline350>2000
Theophylline17,00013,800

The data indicates that DPPX exhibits significantly stronger antagonistic effects on A1 receptors compared to both its analogs and traditional xanthines .

In Vivo Studies

In vivo studies have further elucidated DPPX's pharmacodynamics. For instance, when administered in animal models, DPPX was found to produce a greater shift in heart rate than in blood pressure responses, indicating its predominant action on A1 receptors which are known to mediate heart rate modulation . This finding aligns with previous in vitro results demonstrating similar receptor selectivity.

Case Studies and Research Findings

Several studies have explored the biological implications of DPPX:

  • Cardiovascular Effects : Research indicated that DPPX effectively antagonizes adenosine-induced bradycardia without significant hypotensive effects, making it a candidate for conditions where modulation of heart rate is necessary without compromising blood pressure stability .
  • Functionalized Congeners : Derivatives of DPPX have been synthesized to enhance solubility and receptor affinity. For instance, XAC (an amine-functionalized derivative) demonstrated improved pharmacokinetic properties while retaining high potency against both A1 and A2 receptors .
  • Neuropharmacological Applications : Studies suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmission through adenosine receptor antagonism. This could be beneficial in conditions like Parkinson's disease or depression where adenosine signaling plays a role .

Q & A

Q. How does the structural modification of 1,3-dipropyl-8-phenylxanthine influence its selectivity for adenosine receptor subtypes (A₁ vs. A₂)?

Basic Research Question
The selectivity of this compound for adenosine receptor subtypes depends on substituents at the 8-phenyl position. For example:

  • Hydrophobic substituents (e.g., alkyl chains) enhance A₁ selectivity due to interactions with aromatic residues in the receptor binding pocket .
  • Polar substituents (e.g., sulfonic acid or carboxymethyloxy groups) improve water solubility but reduce potency at A₂ receptors in PC12 cells by 3–5-fold .
  • Functionalized congeners like XAC (8-(4-((2-aminoethyl)amino)carbonylmethyloxyphenyl)-1,3-dipropylxanthine) exhibit 25-fold higher A₂ affinity compared to carboxylic acid derivatives, demonstrating the role of distal functional groups in receptor interactions .

Methodological Insight : Use radioligand binding assays (e.g., [³H]XAC) to quantify receptor affinity. Include GTP in assays to distinguish high/low-affinity agonist states of A₁ receptors, as GTP shifts agonist inhibition curves to monophasic, low-affinity states .

Q. How can researchers reconcile discrepancies in affinity measurements (e.g., pKb, pA₂) across different tissues or species?

Advanced Research Question
Discrepancies arise from tissue-specific receptor conformations, assay conditions, and species differences. For example:

  • In guinea pig aorta (A₂), this compound shows pKb = 7.8, while in rat adipocytes (A₁), pKi = 8.2, reflecting subtype-dependent binding .
  • Species variation : Human A₂B receptors exhibit higher affinity for anilide derivatives (Ki = 1–3 nM) compared to rat A₁ receptors, emphasizing the need for cross-species validation .

Methodological Insight : Perform parallel assays using tissues from multiple species (e.g., guinea pig, rat, human) and standardized protocols (e.g., cyclic AMP accumulation in PC12 cells for A₂, adipocyte assays for A₁) .

Q. What synthetic strategies improve the water solubility of this compound derivatives without compromising receptor affinity?

Basic Research Question

  • p-Sulfo/p-carboxy substituents : Derivatives like 8-(p-sulphophenyl)theophylline enhance solubility but reduce A₂ potency by 2–5-fold .
  • Functionalized congeners : Attach hydrophilic moieties (e.g., aminoethyl groups) to the 8-phenyl ring. XAC retains nanomolar affinity (Ki = 1.2 nM at A₁) while improving solubility .

Methodological Insight : Use aqueous dioxane or ethanol/water mixtures for reactions involving hydrazinemethyl or carbonyl modifications .

Q. How do in vivo pharmacokinetic properties of this compound derivatives compare to in vitro binding data?

Advanced Research Question

  • Lipophilicity vs. bioavailability : The parent compound’s high lipophilicity limits in vivo use, but amino congeners (e.g., XAC) show improved membrane permeability and prolonged receptor occupancy .
  • In vivo selectivity : In rats, the amino congener XAC antagonizes A₁-mediated bradycardia (16-fold selectivity over A₂ hypotensive effects), aligning with in vitro A₁/A₂ affinity ratios .

Methodological Insight : Conduct Shild plot analysis of dose-response curves in anaesthetized rats to quantify in vivo antagonism potency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • Skin/eye exposure : Rinse immediately with water for 15 minutes; remove contaminated clothing .
  • Toxicity classification : Classified as Acute Toxicity Category 4 (harmful if swallowed, inhaled, or absorbed). Use PPE (gloves, goggles) and work in fume hoods .

Methodological Insight : Store in airtight containers at 2–8°C to prevent degradation .

Q. How can researchers design selective A₂B adenosine receptor antagonists using this compound as a scaffold?

Advanced Research Question

  • Pyrazole-xanthine hybrids : Introduce 3-benzimidazol-2-yl-methoxy groups to the 8-position. Compound 66 (Ki = 9.4 nM at A₂B) achieves >100-fold selectivity over A₁/A₂A/A₃ receptors .
  • Anilide derivatives : Para-substituted electron-withdrawing groups (e.g., nitro, cyano) enhance A₂B affinity (Ki = 1–3 nM) .

Methodological Insight : Apply CoMFA (Comparative Molecular Field Analysis) to optimize steric/electronic properties for A₂B selectivity .

Q. Why do GTP and ionic strength affect antagonist binding assays for adenosine receptors?

Advanced Research Question

  • GTP effect : Induces conformational changes in G protein-coupled A₁ receptors, converting high-affinity agonist states to low-affinity states. Antagonist binding (e.g., [³H]XAC) remains unaffected, enabling differentiation of receptor states .
  • Ionic strength : High NaCl concentrations increase affinity of ionized xanthines (e.g., sulfophenyl derivatives) by stabilizing charge interactions in the binding pocket .

Methodological Insight : Include 100 mM NaCl in buffer for assays involving charged antagonists .

Q. What analytical techniques validate the purity and structure of synthesized this compound derivatives?

Basic Research Question

  • ¹H NMR : Confirm hydrazinemethyl or aryl substituents via chemical shifts (e.g., NH singlet at 9.83 ppm in thiosemicarbazide derivatives) .
  • Elemental analysis : Verify stoichiometry of functionalized congeners (e.g., C17H20N4O2 for the parent compound) .

Methodological Insight : Use DMSO-d6 or CDCl3 as solvents for NMR, depending on derivative solubility .

Propiedades

IUPAC Name

8-phenyl-1,3-dipropyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIGSMOZKDCDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006449
Record name 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85872-53-3
Record name 3,9-Dihydro-8-phenyl-1,3-dipropyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85872-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dipropyl-8-phenylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085872533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-dipropyl-5,6-diaminouracil (0.01 mol) was dissolved in 30 ml methanol, followed by 0.01 mol of benzoic acid and then 0.01 mol of DICD. The solution was stirred for 30 min at room temperature, filtered, and washed with a small amount of methanol. The solid was boiled for ten minutes in 2.5N KOH, filtered hot, and the liquid neutralized with concentrated HCl. The solid was collcted by filtration, washed with water, redissolved in 100 ml with a minimum amount of KOH, precipitated by neutralization with HCl, filtered, washed with water, and dried. The product was identified by chemical ionization mass spectrometry and elemental Analysis. Yield 77%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dipropyl-8-phenylxanthine
Reactant of Route 2
Reactant of Route 2
1,3-Dipropyl-8-phenylxanthine
Reactant of Route 3
1,3-Dipropyl-8-phenylxanthine
Reactant of Route 4
1,3-Dipropyl-8-phenylxanthine
Reactant of Route 5
1,3-Dipropyl-8-phenylxanthine
Reactant of Route 6
1,3-Dipropyl-8-phenylxanthine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.